3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide
CAS No.: 1310202-01-7
Cat. No.: VC3411546
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310202-01-7 |
|---|---|
| Molecular Formula | C10H11F3N2O |
| Molecular Weight | 232.2 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanamide |
| Standard InChI | InChI=1S/C10H11F3N2O/c11-7-2-5(3-8(12)9(7)13)1-6(4-14)10(15)16/h2-3,6H,1,4,14H2,(H2,15,16) |
| Standard InChI Key | NXLNHWUYVSERBX-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)N |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)CC(CN)C(=O)N |
Introduction
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is a synthetic organic compound that has garnered attention in the field of chemical research due to its unique properties and potential applications. This compound is characterized by its molecular formula, C10H11F3N2O, and a molecular weight of 232.2 g/mol .
Research Applications
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide serves as a versatile scaffold in organic synthesis, allowing for the creation of various derivatives with potential biological activities. Its trifluorophenyl moiety is particularly interesting due to the fluorine atoms' ability to influence the compound's pharmacokinetic properties.
Synthesis and Preparation
While specific synthesis methods for this compound are not widely detailed, general approaches to similar compounds involve reactions that introduce the trifluorophenyl group and the propanamide moiety. Biological methods, such as those involving transaminases, are also explored for related compounds to improve efficiency and reduce by-products .
Biological Activities
Although direct biological activity data for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide is limited, compounds with similar structures have shown potential in various therapeutic areas, including enzyme inhibition. For instance, compounds with trifluorophenyl groups are often studied for their DPP-IV inhibition activity, which is relevant in diabetes treatment .
Safety and Handling
The compound is classified with hazard statements H302, H315, H319, and H335, indicating potential risks to health and the environment. It is essential to handle it with caution and follow appropriate safety protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume